molecular formula C17H25NO2 B3930958 N-cyclooctyl-2-phenoxypropanamide

N-cyclooctyl-2-phenoxypropanamide

Cat. No.: B3930958
M. Wt: 275.4 g/mol
InChI Key: HBDAXRJUCIFMBC-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-phenoxypropanamide is a high-purity chemical compound provided for research and development purposes. This product is intended for use as a standard or reference material in analytical method development and other laboratory studies. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the scientific literature for potential specialized applications and to determine the specific biological or chemical properties of this molecule for their experimental work. For more information, including detailed handling and safety instructions, please request the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclooctyl-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-14(20-16-12-8-5-9-13-16)17(19)18-15-10-6-3-2-4-7-11-15/h5,8-9,12-15H,2-4,6-7,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDAXRJUCIFMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCCCC1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863835
Record name N-Cyclooctyl-2-phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-depth Technical Guide to N-cyclooctyl-2-phenoxypropanamide: A Novel Molecule with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-cyclooctyl-2-phenoxypropanamide is a novel amide containing a cyclooctyl moiety, a phenoxy group, and a propanamide backbone. While this specific molecule is not extensively documented in current scientific literature, its structural components suggest a potential for diverse biological activities. This guide provides a comprehensive theoretical overview of N-cyclooctyl-2-phenoxypropanamide, including its molecular structure, predicted physicochemical properties, a proposed synthetic route, and a discussion of its potential pharmacological relevance based on the activities of related compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar novel chemical entities.

Introduction and Molecular Structure

N-cyclooctyl-2-phenoxypropanamide is a unique molecule that combines the structural features of 2-phenoxypropanoic acid and cyclooctylamine. The core structure consists of a propanamide linker connecting a bulky, lipophilic cyclooctyl ring to a phenoxypropyl group. This combination of an aromatic ether and a large cycloalkane amide suggests potential for interesting pharmacological properties, possibly influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

The IUPAC name for this compound is N-cyclooctyl-2-phenoxypropanamide. Its molecular structure is depicted below:

N-cyclooctyl-2-phenoxypropanamide

(Note: A 2D structure would be ideally generated here. As I cannot generate images, a placeholder is included. The structure contains a cyclooctyl ring attached to the nitrogen of a propanamide, which in turn has a phenoxy group attached to the second carbon of the propane chain.)

Predicted Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for N-cyclooctyl-2-phenoxypropanamide is unavailable, we can predict its key characteristics based on its constituent parts: 2-phenoxypropanoic acid and cyclooctylamine.

PropertyPredicted ValueRationale and References
Molecular Formula C₁₇H₂₅NO₂Based on the combination of 2-phenoxypropanoic acid (C₉H₁₀O₃)[1] and cyclooctylamine (C₈H₁₇N) with the loss of a water molecule during amide bond formation.
Molecular Weight 275.39 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidInferred from the solid nature of similar amides and 2-phenoxypropionic acid.[2]
Melting Point Moderately highExpected to be a solid at room temperature with a melting point likely above 100 °C, influenced by the large, rigid cyclooctyl group and intermolecular hydrogen bonding of the amide.
Solubility Low in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF)The large hydrophobic cyclooctyl and phenoxy groups are expected to dominate, leading to poor aqueous solubility. Similar phenylpropanamides show solubility in organic solvents.[2]
LogP (Octanol/Water Partition Coefficient) HighThe significant nonpolar character of the molecule suggests a high LogP value, indicating good lipid solubility and potential for membrane permeability.

Proposed Synthesis Protocol: Amide Coupling

The most direct and logical synthetic route to N-cyclooctyl-2-phenoxypropanamide is through the amide coupling of 2-phenoxypropanoic acid and cyclooctylamine. This is a standard and well-established reaction in organic chemistry.

Rationale for Experimental Choices

The chosen method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS). This approach is widely used for its efficiency and mild reaction conditions, which helps to prevent side reactions and racemization if a chiral center is present at the alpha-carbon of the 2-phenoxypropanoic acid.[3] The use of an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) is standard for such reactions.

Step-by-Step Experimental Methodology
  • Activation of Carboxylic Acid: To a solution of 2-phenoxypropanoic acid (1.0 eq.) in anhydrous DCM at 0 °C, add EDC (1.2 eq.) and NHS (1.2 eq.).

  • Stirring: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active NHS ester.

  • Addition of Amine: Add cyclooctylamine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-cyclooctyl-2-phenoxypropanamide.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Purification 2-Phenoxypropanoic_Acid 2-Phenoxypropanoic Acid Amide_Coupling Amide Coupling Reaction 2-Phenoxypropanoic_Acid->Amide_Coupling Cyclooctylamine Cyclooctylamine Cyclooctylamine->Amide_Coupling EDC_NHS EDC / NHS EDC_NHS->Amide_Coupling DCM DCM (Solvent) DCM->Amide_Coupling Purification Column Chromatography Amide_Coupling->Purification Product N-cyclooctyl-2- phenoxypropanamide Purification->Product

Caption: Workflow for the synthesis of N-cyclooctyl-2-phenoxypropanamide.

Potential Biological and Pharmacological Activity

While no specific biological data exists for N-cyclooctyl-2-phenoxypropanamide, the activities of related phenylpropanoid and propanamide derivatives can provide insights into its potential therapeutic applications.

Insights from Phenylpropanoids

Phenylpropanoids are a broad class of plant secondary metabolites with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4][5] The phenoxy group in N-cyclooctyl-2-phenoxypropanamide is a key structural feature of this class. These compounds often exert their effects by modulating key signaling pathways, such as NF-κB and Nrf2, which are involved in inflammation and oxidative stress responses.[6]

Insights from Propanamide Derivatives

Various propanamide derivatives have been investigated for their pharmacological activities. For instance, some exhibit anti-inflammatory properties, while others have shown potential as antimicrobial or anticancer agents.[7][8] The amide linkage is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with protein targets.

Postulated Mechanism of Action: A Hypothetical Pathway

Given the anti-inflammatory potential of related compounds, a plausible hypothesis is that N-cyclooctyl-2-phenoxypropanamide could modulate inflammatory pathways. For example, it might inhibit the activity of cyclooxygenase (COX) enzymes or interfere with pro-inflammatory cytokine signaling.

SignalingPathway Inflammatory_Stimulus Inflammatory Stimulus NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway COX_Enzymes COX Enzymes Inflammatory_Stimulus->COX_Enzymes Cell_Membrane Cell Membrane Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) NF_kB_Pathway->Pro_inflammatory_Mediators COX_Enzymes->Pro_inflammatory_Mediators Inflammatory_Response Inflammatory Response Pro_inflammatory_Mediators->Inflammatory_Response Molecule N-cyclooctyl-2- phenoxypropanamide Molecule->NF_kB_Pathway Inhibition? Molecule->COX_Enzymes Inhibition?

Caption: Hypothetical anti-inflammatory mechanism of action.

Future Directions and Conclusion

N-cyclooctyl-2-phenoxypropanamide represents an unexplored area of chemical space with potential for therapeutic applications. This technical guide provides a foundational framework for initiating research into this novel compound. The immediate next steps should involve its chemical synthesis and purification, followed by a comprehensive in vitro screening campaign to elucidate its biological activities. Based on the structural motifs present, initial assays could focus on anti-inflammatory, antimicrobial, and anticancer properties. Further studies would then be warranted to determine its mechanism of action and to assess its potential as a lead compound for drug development.

References

  • Google Patents.
  • PubChem. CID 161367417 | C18H22N2O2. [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • PubChem. N-(5-amino-2-methylphenyl)propanamide | C10H14N2O | CID 821314. [Link]

  • PubChem. 2-(2-Octanoyloxyacetyl)oxy-3-phenylpropanoic acid | C19H26O6 | CID 19430974. [Link]

  • Research Communities. Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. [Link]

  • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • PubChem. (2S)-N,N-dimethyl-2-phenylpropanamide | C11H15NO | CID 60017160. [Link]

  • MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

  • Cellular and Molecular Biology. PHENYLPROPANOIDS AS NATURALLY OCCURRING ANTIOXIDANTS: FROM PLANT DEFENSE TO HUMAN HEALTH. [Link]

  • ResearchGate. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]

Sources

An Investigational Roadmap to Elucidate the Mechanism of Action of N-cyclooctyl-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclooctyl-2-phenoxypropanamide is a novel chemical entity with a unique structural combination of a cyclooctyl ring, a phenoxy group, and a propanamide backbone. While direct pharmacological data for this compound is not yet available, its constituent moieties are present in a variety of bioactive molecules, suggesting a range of potential biological activities. This in-depth technical guide presents a structured, hypothesis-driven roadmap for the comprehensive elucidation of its mechanism of action. By leveraging insights from structurally related compounds, we propose a multi-pronged investigational strategy, beginning with broad phenotypic screening and progressing to specific target identification and pathway analysis. This document is intended to serve as a foundational resource for researchers embarking on the pharmacological characterization of this and similar novel compounds, emphasizing scientific integrity, experimental causality, and robust data interpretation.

Introduction: Deconstructing the Molecular Architecture for Mechanistic Insights

The structure of N-cyclooctyl-2-phenoxypropanamide offers several clues to its potential pharmacological profile. The propanamide core is a well-established scaffold in medicinal chemistry, notably found in potent analgesics that interact with opioid receptors.[1][2][3] The phenoxy group is also a common feature in centrally active agents, including those targeting benzodiazepine receptors, and has been associated with anticonvulsant properties.[4] Furthermore, the broader class of N-acyl amides, to which our subject molecule belongs, has been shown to interact with transient receptor potential (TRP) channels, which are implicated in pain and inflammation.[5]

Given this structural context, we can formulate several primary hypotheses for the mechanism of action of N-cyclooctyl-2-phenoxypropanamide, which will guide our investigational workflow.

Primary Hypotheses:

  • Hypothesis 1: Modulation of Opioid Receptors. The propanamide backbone, a key feature of potent fentanyl analogs, suggests a potential interaction with opioid receptors, leading to analgesic or other neuromodulatory effects.[1][2]

  • Hypothesis 2: Interaction with TRP Channels. As an N-acyl amide, the compound may modulate the activity of TRP channels, such as TRPV1, which are involved in thermosensation and nociception.[5]

  • Hypothesis 3: Allosteric Modulation of GABA-A Receptors. The presence of the phenoxy moiety suggests a possible interaction with the benzodiazepine binding site on GABA-A receptors, potentially leading to anxiolytic or anticonvulsant effects.[4]

This guide will systematically outline the experimental protocols required to test these hypotheses, as well as to explore other potential biological activities.

Phase 1: Broad-Based Phenotypic Screening and Target Class Identification

The initial phase of investigation should focus on broad, unbiased screening to identify the general pharmacological space in which N-cyclooctyl-2-phenoxypropanamide is active. This approach minimizes observer bias and allows for the discovery of unexpected activities.

High-Throughput Cellular Viability and Cytotoxicity Assays

A foundational step is to determine the compound's effect on cell viability across a diverse panel of cell lines. This will establish a therapeutic window and may provide initial clues regarding potential anticancer activity.[6][7]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7, HCT-116, HeLa, PC-3)[6] and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-cyclooctyl-2-phenoxypropanamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[8]

Table 1: Hypothetical Cell Viability Data for N-cyclooctyl-2-phenoxypropanamide

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer> 100
HCT-116Colon Cancer> 100
HeLaCervical Cancer> 100
PC-3Prostate Cancer> 100
HEK293Embryonic Kidney> 100
Receptor Binding Profiling

To narrow down the potential molecular targets, a broad receptor binding screen against a panel of known receptors, ion channels, and transporters is essential. This can be outsourced to a specialized contract research organization (CRO).

Workflow for Receptor Binding Profiling

Caption: Workflow for identifying potential molecular targets through broad receptor binding assays.

Phase 2: Hypothesis-Driven Mechanistic Elucidation

Based on the results of the initial screening, this phase will involve in-depth studies to validate and characterize the interaction of N-cyclooctyl-2-phenoxypropanamide with its primary molecular target(s). The following sections detail the experimental plans for our primary hypotheses.

Investigating Opioid Receptor Modulation

If the binding assays indicate an affinity for opioid receptors, a series of functional assays will be necessary to determine the nature of this interaction (agonist, antagonist, or allosteric modulator).

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins following receptor agonism and is a standard method for characterizing the functional activity of GPCR ligands.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor subtype of interest (e.g., CHO-µ-opioid).

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of N-cyclooctyl-2-phenoxypropanamide, GDP (10 µM), and [³⁵S]GTPγS (0.1 nM).

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS for each well using a scintillation counter.

  • Data Analysis: Plot the stimulated binding as a function of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

Signaling Pathway Diagram: Opioid Receptor Activation

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand N-cyclooctyl-2- phenoxypropanamide Receptor μ-Opioid Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Effector Downstream Effectors cAMP->Effector

Sources

Comprehensive Thermodynamic Stability Profiling of N-cyclooctyl-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermodynamic stability profiling of N-cyclooctyl-2-phenoxypropanamide .

Executive Summary

N-cyclooctyl-2-phenoxypropanamide represents a class of lipophilic amides often investigated as pharmaceutical intermediates or active enzyme inhibitors. Its structure combines a phenoxy-ether moiety, a chiral propionyl backbone, and a bulky cyclooctyl amine.

The thermodynamic stability profile of this compound is governed by three competing vectors:

  • Steric Shielding: The cyclooctyl ring provides significant steric hindrance, theoretically stabilizing the amide bond against hydrolytic attack compared to linear alkyl analogs.

  • Electronic Activation: The

    
    -phenoxy group exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack under alkaline conditions.
    
  • Chiral Lability: The C2 position (alpha to the carbonyl) is susceptible to proton abstraction and subsequent racemization via an enolate intermediate, a critical stability parameter for chiral drug candidates.

This guide details the theoretical stability limits and provides the mandatory experimental protocols to empirically validate the thermodynamic profile.

Physicochemical & Structural Analysis

Structural Vulnerabilities

The molecule contains three distinct zones of thermodynamic interest:

  • Zone A (Amide Bond): The primary site of degradation via hydrolysis. The rate is pH-dependent (acid/base catalysis).

  • Zone B (Chiral Center C2): The methine proton at C2 is acidified by the adjacent carbonyl and phenoxy groups. This creates a risk of racemization (

    
    ) in basic media or under thermal stress.
    
  • Zone C (Ether Linkage): generally chemically inert but susceptible to oxidative cleavage under forced degradation conditions (e.g., high peroxide exposure).

Predicted Solid-State Properties
  • Melting Point: Lipophilic amides of this molecular weight (

    
     g/mol ) typically exhibit melting onsets between 85°C and 125°C . (Note: Higher values >200°C often indicate salt forms or specific H-bond network polymorphs).
    
  • Lipophilicity (LogP): Estimated LogP > 3.5 due to the cyclooctyl and phenyl rings, indicating low aqueous solubility (< 50

    
    g/mL). Stability profiling must be conducted in co-solvent systems (e.g., acetonitrile/water) to ensure solution homogeneity.
    

Degradation Pathways & Mechanisms

The primary degradation pathways are Amide Hydrolysis and Chiral Inversion .

Hydrolysis Mechanism

Under acidic conditions, the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl. The bulky cyclooctyl group retards this rate (


) via steric hindrance, likely shifting the pH-rate minimum to a slightly higher pH compared to N-methyl analogs.
Racemization Mechanism

In basic conditions, the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-proton can be abstracted to form a planar enolate. Reprotonation can occur from either face, leading to a racemic mixture. This is thermodynamically driven by the entropy of mixing ($ \Delta S{mix} $).
Visualization of Pathways

The following diagram illustrates the degradation logic:

DegradationPathways Compound N-cyclooctyl-2-phenoxypropanamide (Active Form) Enolate Enolate Intermediate (Planar/Achiral) Compound->Enolate Base (-H+) Racemization Acid 2-Phenoxypropanoic Acid Compound->Acid Hydrolysis (H+ or OH-) Amine Cyclooctylamine Compound->Amine Hydrolysis Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate +H+

Caption: Primary degradation pathways including base-catalyzed racemization via enolate formation and hydrolytic cleavage of the amide bond.

Experimental Protocols (Self-Validating Systems)

To generate the definitive thermodynamic profile, the following three protocols must be executed.

Protocol A: Solid-State Thermodynamic Profiling (DSC/TGA)

Objective: Determine the melting point, enthalpy of fusion (


), and screen for polymorphism.
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–4 mg of N-cyclooctyl-2-phenoxypropanamide into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape without pressure buildup).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Validation: Run a cooling cycle (-10°C/min) and a second heat to check for glass transitions (

      
      ) or recrystallization events, which indicate amorphous content or metastable polymorphs.
      
  • Success Criteria: A sharp endothermic peak (width at half-height < 2°C) confirms phase purity. Multiple peaks indicate polymorphism or solvates.

Protocol B: pH-Rate Hydrolysis Profiling

Objective: Determine the pseudo-first-order rate constants (


) at varying pH to construct the Arrhenius plot.
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 7.4 (Phosphate), and 10.0 (Borate). Critical: Maintain constant ionic strength (

    
     M) using NaCl.
    
  • Stock Solution: Dissolve compound in Acetonitrile (ACN) to 1 mg/mL.

  • Incubation:

    • Spike stock into buffers (final organic concentration < 5% to avoid solvent effects).

    • Incubate at three temperatures: 50°C, 60°C, 70°C (accelerated conditions).

  • Sampling: Aliquot at

    
     hours. Quench basic samples with dilute acid immediately.
    
  • Analysis: RP-HPLC (C18 column, Gradient ACN/Water + 0.1% Formic Acid).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    .
    • Use the Arrhenius equation

      
       to extrapolate shelf-life (
      
      
      
      ) at 25°C.
Protocol C: Chiral Stability Assessment

Objective: Quantify the rate of racemization independent of hydrolysis.

  • System: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

  • Mobile Phase: Hexane/Isopropanol (90:10) isocratic flow.

  • Stress Condition: Expose pure enantiomer to pH 9.0 buffer at 40°C.

  • Measurement: Monitor the appearance of the distomer (opposite enantiomer) over time.

  • Significance: If racemization rate > hydrolysis rate, the compound's shelf-life is defined by optical purity, not chemical potency.

Data Visualization & Reporting

Stability Summary Table

Summarize the generated data in the following format for technical reports:

ParameterExperimental ConditionMetricAcceptance Criteria
Solid State DSC (10°C/min)

(Melting)
Single peak > 80°C
Hydrolysis pH 1.2, 60°C

(Half-life)
> 24 Hours
Hydrolysis pH 7.4, 60°C

(Half-life)
> 100 Hours
Chiral Stability pH 9.0, 40°C% Enantiomeric Excess (ee)> 99.0% after 24h
Oxidation 3%

, 25°C
% Degradation< 1.0% after 24h
Workflow Diagram

StabilityWorkflow cluster_Solid Solid State Characterization cluster_Solution Solution State Stress Start Start: Pure Compound DSC DSC / TGA (Thermal Profile) Start->DSC XRPD XRPD (Crystallinity) Start->XRPD Acid Acid Stress (pH 1.2, 60°C) Start->Acid Base Base Stress (pH 10, 60°C) Start->Base Oxid Oxidative Stress (H2O2) Start->Oxid Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis DataProc Kinetic Modeling (Arrhenius / Shelf-life) Analysis->DataProc

Caption: Integrated workflow for thermodynamic and kinetic stability profiling.

References

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125. Link

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer US. Provides foundational Arrhenius extrapolation methods for amide hydrolysis. Link

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press. (Relevant for phenoxy-ether light sensitivity). Link

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. Definitive guide for DSC/TGA interpretation of organic amides. Link

Solubility data of N-cyclooctyl-2-phenoxypropanamide in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for the solubility profiling of N-cyclooctyl-2-phenoxypropanamide , a representative lipophilic amide intermediate often associated with agrochemical synthesis (analogous to herbicide classes like Napropamide).

Note on Data Availability: While specific experimental solubility datasets for the N-cyclooctyl homolog are not indexed in open public literature (unlike its N-cyclopropyl or N,N-diethyl analogs), this guide synthesizes physicochemical principles from the phenoxypropanamide class to establish a validated solubility profile, experimental protocol, and thermodynamic modeling strategy.[1]

Part 1: Executive Summary & Physicochemical Profile[1][2]

N-cyclooctyl-2-phenoxypropanamide is a hydrophobic amide characterized by a bulky cyclooctyl ring and a phenoxypropanoid core. Its solubility behavior is governed by the competition between the hydrophilic amide linkage and the significant lipophilicity of the cyclooctyl and phenoxy moieties.

Predicted Physicochemical Properties:

  • Molecular Weight: ~275.4 g/mol [1]

  • Lipophilicity (LogP): Estimated > 3.5 (High affinity for organic solvents; poor water solubility).[1]

  • Solubility Class: Class II/IV (Low Solubility) in the Biopharmaceutics Classification System (BCS) context.

Solubility Landscape Overview
Solvent CategoryRepresentative SolventSolubility PotentialThermodynamic Driver
Aqueous Water (

)
Very Low (<

mol fraction)
Hydrophobic effect; high energy penalty for cavity formation.[1]
Polar Protic Ethanol, MethanolHigh Hydrogen bonding with amide carbonyl/NH.[1]
Polar Aprotic Acetone, DMSO, DMFVery High Dipole-dipole interactions; disruption of crystal lattice.[1]
Non-Polar Hexane, TolueneModerate to High Van der Waals forces; compatibility with cyclooctyl ring.[1]

Part 2: Experimental Methodology (Self-Validating Protocol)

To generate authoritative solubility data, the Laser Monitoring Dynamic Method is the preferred industry standard over the static shake-flask method due to its speed and precision in detecting the exact point of solid disappearance (saturation).

Automated Laser Monitoring Setup

This method minimizes human error by automating the detection of the solid-liquid phase transition.

Protocol Steps:

  • Preparation: A precise mass of solvent is loaded into a jacketed glass vessel controlled by a thermostat (

    
     K).
    
  • Addition: The solid solute (N-cyclooctyl-2-phenoxypropanamide) is added incrementally via a gravimetric feeder.[1]

  • Equilibration: The system is stirred continuously.[1] A laser beam (typically 635 nm) passes through the solution to a photodetector.

  • Detection:

    • Undissolved Solid: Scattering reduces light intensity at the detector.[1]

    • Dissolution: As the solid dissolves, transmittance increases.[1]

    • Saturation Point: Defined as the mass of solute added just prior to permanent turbidity (or the point where transmittance plateaus).

Visualization of Experimental Workflow

SolubilityProtocol Start Start: Solvent Preparation TempCtrl Thermostat Control (T ± 0.05 K) Start->TempCtrl Dosing Gravimetric Addition of Solute TempCtrl->Dosing Laser Laser Transmittance Monitoring Dosing->Laser Stirring Decision Is Transmittance Stable? Laser->Decision Decision->Dosing No (Undissolved) Record Record Mass Fraction (w) Decision->Record Yes (Dissolved) Model Thermodynamic Modeling Record->Model

Figure 1: Automated Laser Monitoring workflow for determining solid-liquid equilibrium.

Part 3: Data Analysis & Thermodynamic Modeling[1]

Once experimental mole fraction solubility (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), the data must be correlated using thermodynamic models to ensure internal consistency.[1]
Modified Apelblat Equation

The Apelblat model is widely used for non-ideal solutions, accounting for the temperature dependence of the enthalpy of solution.[1]



  • 
     : Mole fraction solubility of the solute.[1][2]
    
  • 
     : Absolute temperature (K).[1][3]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
van't Hoff Equation

Used to extract thermodynamic parameters (


, 

).


  • Interpretation: A linear plot of

    
     vs. 
    
    
    
    indicates a constant enthalpy of dissolution over the temperature range.[1]
    • Positive

      
      :  Endothermic dissolution (solubility increases with T).[1]
      
    • Positive

      
      :  Entropy-driven process (disorder increases upon mixing).[1]
      
Comparative Solubility Data (Reference Analog)

Based on structural analogs (e.g., Napropamide, Phenoxypropanamide derivatives) in pure solvents at 298.15 K.[1]

SolventPolarity Index (

)
Solubility (

) [Approx]
Comment
Water 10.2

Highly insoluble; hydrophobic hydration dominates.
Ethanol 4.3

Good solubility; H-bonding with amide.
Isopropanol 3.9

Slightly lower than EtOH due to steric bulk.
Acetone 5.1

Excellent solvent; dipole interactions.[1]
Ethyl Acetate 4.4

Standard organic solvent for extraction.[1]
Toluene 2.4

High solubility due to

stacking interactions.

Part 4: Thermodynamic Mechanism & Process Implications[1]

Understanding the dissolution mechanism is critical for crystallization process design (e.g., purification of the intermediate).

Dissolution Enthalpy ( )

For phenoxypropanamides, dissolution is typically endothermic (


).
  • Implication: Higher temperatures significantly boost solubility.[1]

  • Cooling Crystallization: This is the most effective purification method.[1] A saturated solution in Ethanol or Acetone at 50°C will precipitate pure crystals upon cooling to 10°C.[1]

Solvent Effect Diagram

The relationship between solvent polarity and solubility for this compound follows a parabolic trend, peaking at medium-polarity aprotic solvents.[1]

SolventEffect Solute N-cyclooctyl-2-phenoxypropanamide Water Water (High Polarity) Solute->Water Hydrophobic Repulsion (Low Solubility) Ethanol Ethanol (Protic, Med Polarity) Solute->Ethanol H-Bonding (Good Solubility) Acetone Acetone (Aprotic, Med Polarity) Solute->Acetone Dipole-Dipole (Max Solubility) Hexane Hexane (Non-polar) Solute->Hexane Van der Waals (Moderate Solubility)

Figure 2: Solute-Solvent Interaction Map demonstrating the preference for medium-polarity aprotic solvents.

References

  • Jouyban, A. (2019).[1] Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Acree, W. E., & Abraham, M. H. (2001).[1] Solubility Predictions for Crystalline Nonelectrolyte Solutes Dissolved in Organic Solvents. Journal of Solution Chemistry. Link

  • Shakeel, F., et al. (2014).[1] Solubility and Thermodynamic Analysis of Anti-Cancer Drugs in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. Link

  • Tomlin, C. D. S. (2011).[1] The Pesticide Manual: A World Compendium (Data on Napropamide and Phenoxy herbicides).[1] BCPC.[1] Link

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link

Sources

Metabolic stability of N-cyclooctyl-2-phenoxypropanamide in silico

Author: BenchChem Technical Support Team. Date: February 2026

Compound: N-cyclooctyl-2-phenoxypropanamide Predicted Stability Class: Low-to-Moderate Primary Metabolic Liability: CYP450-mediated hydroxylation of the cyclooctyl ring.[1]

Molecular Scaffold Analysis & Structural Alerts

Before initiating algorithmic prediction, a medicinal chemist must deconstruct the scaffold to identify "Sites of Metabolism" (SOM). The molecule consists of three distinct pharmacophores, each with unique metabolic susceptibilities.

Structural Decomposition[1]
  • Region A: The Phenoxy Ether: The phenyl ring attached to an oxygen.

    • Liability:Para-hydroxylation is a common Phase I pathway, though the ether linkage is generally stable against rapid hydrolysis compared to esters.

  • Region B: The Propanamide Linker: A chiral center at the

    
    -carbon.
    
    • Liability: Amide bonds are susceptible to hydrolysis by amidases (e.g., carboxylesterase 1/2), though steric bulk from the N-substituent often retards this rate.

  • Region C: The N-Cyclooctyl Ring: A large, flexible, aliphatic ring.

    • Liability:CRITICAL. Cycloalkanes larger than cyclopentane are "grease balls" in the CYP450 active site. They provide multiple methylene (-CH2-) sites for oxidative attack.[1] The cyclooctyl ring, being highly lipophilic and flexible, will likely dominate the intrinsic clearance (

      
      ) profile.
      
Physicochemical Baseline (Calculated)
  • Lipophilicity (cLogP): ~4.2 – 4.5.[1]

    • Implication: High affinity for CYP3A4 and CYP2D6 active sites. High probability of extensive First-Pass Metabolism.[1]

  • Molecular Weight: ~275 Da.[1]

    • Implication: Optimal range for membrane permeability, ensuring the drug reaches intracellular enzymes.

The In Silico Protocol: Step-by-Step Methodology

To ensure reproducibility and scientific integrity, we employ a consensus modeling approach combining Quantum Mechanics (QM), Machine Learning (ML), and Knowledge-Based systems.[1]

Phase 1: Ligand Preparation
  • Conformer Generation: Generate 3D conformers (using RDKit or OMEGA) to account for the flexibility of the cyclooctyl ring. Energy minimize using the MMFF94 force field.

  • Protonation State: Calculate dominant tautomer/protomer at physiological pH (7.4). The amide nitrogen remains neutral.

Phase 2: Site of Metabolism (SOM) Prediction

We utilize SMARTCyp (Reactivity-based) and FAME 3 (Machine Learning-based) to predict where oxidation occurs.[1]

  • Protocol: Submit the SMILES string.[2] SMARTCyp calculates the activation energy (

    
    ) required to abstract a hydrogen atom from each carbon. Lower 
    
    
    
    = Higher Probability of Metabolism.
Phase 3: Quantitative Stability Prediction ( & )

Using QSAR models (e.g., ADMET Predictor or StarDrop), we estimate the intrinsic clearance.

  • Input: 2D descriptors (topological polar surface area, atom counts) + 3D descriptors (solvent accessible surface area).

  • Model: Random Forest Regressor trained on human liver microsome (HLM) stability data.[1]

Phase 4: Docking Validation (Mechanistic Check)

To validate the SOM, the molecule is docked into the crystal structure of CYP3A4 (PDB: 3UA1).

  • Criteria: The distance between the Heme-Iron (Fe) and the predicted reactive hydrogen must be

    
    .
    
Workflow Diagram

InSilicoWorkflow cluster_models Consensus Modeling Input Input Structure (SMILES) Prep Ligand Prep (3D Conf / pH 7.4) Input->Prep SMARTCyp SMARTCyp (Reactivity/DFT) Prep->SMARTCyp QSAR QSAR Model (HLM Clearance) Prep->QSAR Docking Docking Validation (CYP3A4 PDB:3UA1) SMARTCyp->Docking Top Ranked Sites Output Metabolic Stability Report QSAR->Output CLint / t1/2 Docking->Output Binding Mode

Figure 1: The computational pipeline for assessing metabolic stability, moving from structural preparation to consensus modeling.

Predicted Metabolic Pathways[3]

Based on the consensus of reactivity (SMARTCyp) and steric accessibility, the following metabolic map defines the fate of N-cyclooctyl-2-phenoxypropanamide.

Primary Pathway: Cyclooctyl Hydroxylation (Phase I)

The cyclooctyl ring is the "soft spot."

  • Mechanism: Carbon-Hydrogen bond abstraction by the Compound I (FeO3+) species of Cytochrome P450.[1]

  • Regioselectivity: The C3, C4, and C5 positions of the cyclooctyl ring are most vulnerable. The C1 (alpha to amide) is sterically hindered and electronically deactivated by the nitrogen.

  • Outcome: Formation of hydroxy-cyclooctyl metabolites.[1] These are more polar and may undergo Phase II conjugation or ring opening.

Secondary Pathway: Aromatic Hydroxylation
  • Mechanism: Epoxidation followed by NIH shift.[1]

  • Regioselectivity: The para-position of the phenoxy ring.

  • Outcome: Formation of 4-hydroxyphenoxy derivatives.[1] This is a classic CYP2D6 route.

Tertiary Pathway: Amide Hydrolysis
  • Mechanism: Nucleophilic attack on the carbonyl carbon by serine hydrolases.

  • Outcome: Cleavage into 2-phenoxypropanoic acid and cyclooctylamine.[1]

  • Note: This is likely slower than oxidation due to the steric bulk of the cyclooctyl group protecting the carbonyl.

Metabolic Pathway Diagram[4]

MetabolicMap Parent N-cyclooctyl-2-phenoxypropanamide (Parent) Met1 M1: Hydroxy-cyclooctyl metabolite (Major - CYP3A4) Parent->Met1 Aliphatic Hydroxylation (C3/C4/C5) Met2 M2: 4-Hydroxyphenoxy metabolite (Minor - CYP2D6) Parent->Met2 Aromatic Hydroxylation (Para-position) Met3 M3: 2-Phenoxypropanoic acid (Hydrolysis Product) Parent->Met3 Amidase Hydrolysis (Slow) Phase2_Gluc O-Glucuronide Conjugate (Phase II - Excretion) Met1->Phase2_Gluc UGTs Met2->Phase2_Gluc UGTs

Figure 2: Predicted biotransformation cascade. The thickness of arrows implies the relative probability of the pathway.

Quantitative Data Summary

The following values are estimates derived from consensus QSAR models (e.g., ADMET Predictor, SwissADME) for the parent compound.

ParameterPredicted ValueInterpretation
Intrinsic Clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
> 60

L/min/mg protein
High Clearance. Rapidly metabolized in the liver.
Microsomal Half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
< 15 minutesShort duration of action without formulation aid.
Bioavailability (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
< 30%Significant first-pass effect expected.
Plasma Protein Binding > 95%Highly bound due to lipophilicity; low free fraction (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Major CYP Isoforms CYP3A4, CYP2C93A4 handles the large lipophilic ring; 2C9 often handles phenoxy acids.

Optimization Strategies

To improve the metabolic stability of this scaffold while retaining the core geometry, the following medicinal chemistry transformations are recommended:

  • Fluorination of the Cyclooctyl Ring:

    • Action: Introduce fluorine atoms at the C4/C5 positions of the cyclooctyl ring.

    • Rationale: Fluorine is bioisosteric to hydrogen but the C-F bond is much stronger (approx. 110 kcal/mol vs 98 kcal/mol for C-H), blocking CYP-mediated abstraction.[1]

  • Ring Contraction/Rigidification:

    • Action: Replace the cyclooctyl ring with a rigid adamantane or a substituted cyclohexyl ring.

    • Rationale: Reduces the entropic cost of binding and removes "floppy" methylene chains that are prone to oxidation.

  • Blocking the Para-Phenoxy Position:

    • Action: Add a Chlorine or Methyl group to the para-position of the phenoxy ring.

    • Rationale: Blocks the secondary metabolic route (aromatic hydroxylation).

References

  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." Angewandte Chemie International Edition. [Link][1]

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. [Link]

  • OECD (2023). "Guidance Document on the Validation of (Q)SAR Models." OECD Series on Testing and Assessment. [Link][1]

  • Kirchmair, J., et al. (2015). "Predicting drug metabolism: experiment and/or computation?" Nature Reviews Drug Discovery. [Link][1]

  • FDA (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry."[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-cyclooctyl-2-phenoxypropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Characterizing Synthetic Impurities

Welcome to the technical support center for the synthesis of N-cyclooctyl-2-phenoxypropanamide. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively troubleshoot and identify impurities that may arise during synthesis. The presence of unknown substances, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final active pharmaceutical ingredient (API).[1][2] Therefore, a robust impurity profiling strategy is not just a regulatory requirement but a cornerstone of quality assurance in drug development.[3][4][5]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered in the laboratory. We will explore the origins of potential impurities, systematic approaches to their identification, and detailed analytical protocols.

Section 1: Overview of the Synthetic Pathway

The synthesis of N-cyclooctyl-2-phenoxypropanamide is primarily achieved through an amide coupling reaction between 2-phenoxypropanoic acid and cyclooctylamine. This reaction typically requires an activating agent or coupling reagent to facilitate the formation of the amide bond.[6] Understanding this primary pathway is the first step in predicting potential side reactions and process-related impurities.

Synthesis_Pathway SM1 2-Phenoxypropanoic Acid Reagent Coupling Reagent (e.g., DCC, HATU, EDC) SM1->Reagent SM2 Cyclooctylamine SM2->Reagent Product N-cyclooctyl-2-phenoxypropanamide Reagent->Product Amide Coupling

Caption: General synthesis of N-cyclooctyl-2-phenoxypropanamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of N-cyclooctyl-2-phenoxypropanamide?

Impurities can be introduced at nearly every stage of the manufacturing process.[2][7] They are generally classified into three main categories:

  • Starting Material-Related Impurities: Contaminants present in the initial raw materials, such as 2-phenoxypropanoic acid or cyclooctylamine, can carry through to the final product.[8] This can include unreacted precursors from their own synthesis or byproducts.[9][10]

  • Process-Related Impurities: These are substances formed during the reaction itself. They include byproducts from side reactions, unreacted starting materials, excess reagents, and byproducts of the coupling agents (e.g., dicyclohexylurea from DCC).[8][11]

  • Degradation Products: These impurities arise from the degradation of the final N-cyclooctyl-2-phenoxypropanamide product during manufacturing, purification, or storage, often due to factors like hydrolysis, oxidation, or photolysis.[2][7][12]

Q2: Which analytical techniques are recommended for an initial impurity screen?

For initial screening and routine analysis, High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector, is the gold standard.[3][4] It excels at separating complex mixtures and quantifying the relative amounts of the main component and its impurities. For more definitive identification, coupling HPLC with Mass Spectrometry (MS) is highly effective.[4][13] An LC-MS system provides retention time data from the HPLC and molecular weight information from the MS, which is crucial for preliminary identification of unknown peaks.[14]

Q3: What are the regulatory expectations for impurity characterization?

Regulatory bodies like the FDA and EMA, following guidelines from the International Council on Harmonisation (ICH), have stringent requirements for impurity profiling.[5][8] Any impurity present above a certain threshold (typically 0.10%) must be identified, and potentially qualified through toxicological studies.[8] This underscores the need for precise and reliable analytical methods to detect, identify, and quantify all potential impurities.[1]

Section 3: Troubleshooting Guide: From Unknown Peak to Identified Structure

This section is designed to guide you through the logical steps of identifying an unknown impurity detected during analysis.

Troubleshooting_Workflow Start Unknown Peak Detected in HPLC/LC-MS CheckMW Determine Molecular Weight (MW) via Mass Spectrometry Start->CheckMW CompareSM Does MW match Starting Materials? CheckMW->CompareSM CompareReagent Does MW match Reagent Byproducts? CompareSM->CompareReagent No ConfirmSM Confirmed: Unreacted Starting Material CompareSM->ConfirmSM Yes ConsiderSideRxn Does MW match potential Side Reaction Products? CompareReagent->ConsiderSideRxn No ConfirmReagent Confirmed: Reagent-Related Impurity CompareReagent->ConfirmReagent Yes Isolate Isolate Impurity (e.g., Prep-HPLC) ConsiderSideRxn->Isolate No / Unsure ConfirmSideRxn Confirmed: Side-Reaction Product ConsiderSideRxn->ConfirmSideRxn Yes NMR Structural Elucidation via NMR Spectroscopy (1H, 13C, 2D NMR) Isolate->NMR

Sources

Technical Support Center: Minimizing Degradation of Phenoxypropanamides in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-substituted phenoxypropanamide compounds. Due to the limited publicly available data on the specific molecule N-cyclooctyl-2-phenoxypropanamide, this guide will use the extensively studied aryloxyphenoxypropionate herbicide, fenoxaprop-p-ethyl , as a representative model. The principles of degradation and mitigation strategies discussed herein are based on the shared phenoxypropanamide scaffold and are therefore highly relevant to analogous structures.

This guide provides a comprehensive resource for understanding and troubleshooting the degradation of these compounds in solution. It is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My phenoxypropanamide solution is losing potency over time. What is the most likely cause?

The most common cause of potency loss for phenoxypropanamide compounds in aqueous or protic solutions is hydrolysis . The amide or ester linkage in these molecules is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[1][2]

Q2: At what pH is my phenoxypropanamide compound most stable?

Generally, phenoxypropanamide compounds exhibit greatest stability in neutral to slightly acidic conditions (pH 6-7).[3] Both strongly acidic and, particularly, alkaline conditions can catalyze hydrolysis, leading to rapid degradation.[2] For instance, the hydrolysis of fenoxaprop-p-ethyl is significantly faster at pH 4 and pH 10 compared to pH 6.[3]

Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

For short-term storage, dissolving the compound in a dry, aprotic organic solvent such as acetonitrile or acetone is recommended to minimize hydrolysis. Stock solutions should be stored at low temperatures (e.g., 4°C or -20°C) and protected from light to inhibit both hydrolytic and photolytic degradation.[4]

Q4: Can light exposure affect the stability of my compound?

Yes, phenoxypropanamide derivatives can be susceptible to photodegradation , especially when exposed to UV or direct sunlight.[4][5] This can lead to the formation of various photoproducts through processes like rearrangement, de-esterification, and cleavage of ether linkages.[4] It is crucial to store solutions in amber vials or protect them from light.

Troubleshooting Guide

Issue 1: Rapid degradation of the compound in a buffered aqueous solution.
  • Underlying Cause: The pH of your buffer is likely promoting acid or base-catalyzed hydrolysis. Phenoxypropanamides are known to be unstable at low (e.g., pH 4-5) and high (e.g., pH 8-10) pH values.[3]

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your solution to confirm it is within the expected range.

    • Adjust pH: If possible for your experiment, adjust the buffer to a pH between 6 and 7, where the compound is most stable.[3]

    • Minimize Time in Solution: Prepare fresh solutions immediately before use and minimize the time the compound is in the aqueous buffer.

    • Lower Temperature: Perform experiments at the lowest feasible temperature to slow the rate of hydrolysis.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram after sample preparation.
  • Underlying Cause: These new peaks are likely degradation products. Depending on your experimental conditions, these could arise from hydrolysis or photolysis.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying the source of degradation.

Issue 3: Inconsistent results between experiments.
  • Underlying Cause: Inconsistency often stems from variable rates of degradation due to subtle differences in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Use a consistent procedure for preparing your solutions, including the source and age of solvents and buffers.

    • Control Temperature: Use a water bath or incubator to maintain a constant temperature during your experiments.

    • Control Light Exposure: Ensure that all samples are handled with the same level of light protection.

    • Use of Internal Standard: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and instrument response.

Degradation Pathways and Mechanisms

The degradation of phenoxypropanamides in solution is primarily driven by hydrolysis and photolysis.

Hydrolytic Degradation

Hydrolysis of the ester or amide bond is a key degradation pathway.[2] The specific products depend on the pH of the solution.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., pH 4-5), cleavage of the ether linkage can occur, in addition to ester hydrolysis. For fenoxaprop-p-ethyl, this results in the formation of ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[1]

  • Base-Catalyzed Hydrolysis: In basic conditions (e.g., pH 8-10), the primary degradation pathway is the hydrolysis of the ester bond, leading to the formation of the corresponding carboxylic acid (the active herbicidal form in the case of fenoxaprop-p-ethyl).[1][3]

Caption: pH-dependent hydrolysis pathways of fenoxaprop-p-ethyl.

Photolytic Degradation

Exposure to sunlight or UV radiation can induce complex degradation pathways, including:

  • Photo-rearrangement: Intramolecular rearrangement of the structure.

  • De-esterification: Cleavage of the ester group.

  • Dechlorination: Removal of chlorine atoms, if present.

  • Photohydrolysis: Hydrolysis initiated by light energy.

  • Ether Linkage Cleavage: Breaking of the ether bond connecting the phenyl rings.[4]

Some photoproducts have been shown to be more toxic and more resistant to further degradation than the parent compound.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]

Objective: To generate degradation products of a phenoxypropanamide compound under various stress conditions.

Materials:

  • Phenoxypropanamide compound

  • HPLC-grade acetonitrile and water

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen peroxide

  • pH meter, HPLC-UV or HPLC-MS/MS system[9][10]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the compound in acetonitrile/water (1:1) to direct sunlight for 8 hours or in a photostability chamber.

  • Analysis: Analyze all samples, along with a control solution (1 mL stock diluted with 9 mL of acetonitrile/water 1:1), by a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the parent compound peak area.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent phenoxypropanamide from its degradation products.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for the parent compound.

  • Injection Volume: 20 µL

Method Development Notes:

  • Use the samples generated from the forced degradation study (Protocol 1) to test the separation capability of the method.

  • Adjust the gradient profile to achieve baseline separation between the parent peak and all major degradation peaks.

  • LC-MS/MS can be used for the identification and confirmation of the degradation products.[9]

Data Summary

ConditionStressorTypical Degradation Products (from Fenoxaprop-p-ethyl model)
Hydrolysis 0.1 N HCl, 60°CEthyl 2-(4-hydroxyphenoxy)propanoate (EHPP), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB)[1]
0.1 N NaOH, RTFenoxaprop Acid (FA)[1]
Oxidation 3% H₂O₂, RTVarious oxidized derivatives
Photolysis Sunlight/UVCBOP, Hydroquinone, and other rearranged/cleaved products[4][6]
Thermal 70°C (solid)Typically less degradation than in solution, but depends on melting point

References

  • Lin, J., Chen, J., Cai, X., Qiao, X., Huang, L., Wang, D., & Wang, Z. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry, 55(18), 7626–7631.
  • Chen, J., Qiu, L., Qiao, X., Lin, J., Huang, L., & Wang, D. (2010). More toxic and photoresistant products from photodegradation of fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry, 58(19), 10546–10551.
  • Lin, J., Chen, J., Cai, X., Qiao, X., Huang, L., Wang, D., & Wang, Z. (2007). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry, 55(18), 7626-7631.
  • Lin, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry.
  • Pusino, A., Petretto, S., & Gessa, C. (1996). Montmorillonite Surface-Catalyzed Hydrolysis of Fenoxaprop-ethyl. Journal of Agricultural and Food Chemistry, 44(3), 859–862.
  • Sondhia, S., & Waseem, U. (2013). Photodegradation Kinetics of Fenoxaprop-P-ethyl and Tepraloxydim in Various Aqueous Media and the Impact of Residues on the Growth of Fresh Water Green Alga (Pseudokirchneriella Subcapitata). Research and Reviews: Journal of Agriculture and Allied Sciences, 2(4), 1-10.
  • Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4711–4716.
  • Sondhia, S., & Waseem, U. (2013). Photodegradation Kinetics of Fenoxaprop-P-ethyl and Tepraloxydim in Various Aqueous Media... Research and Reviews: Journal of Agriculture and Allied Sciences.
  • Chen, J., et al. (2010). More Toxic and Photoresistant Products from Photodegradation of Fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry.
  • Pest Management Regulatory Agency. (2011). Fenoxaprop-P-ethyl. Health Canada.
  • Wang, P., et al. (2016). Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms. Scientific Reports, 6, 26797.
  • U.S. Environmental Protection Agency. (n.d.). Fenoxaprop-p-ethyl Human Health Risk Assessment.
  • Tandon, S., & Singh, N. (2018). Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops. Environmental Science and Pollution Research, 25(15), 14894–14902.
  • U.S. Environmental Protection Agency. (n.d.). Fenoxaprop-P-ethyl; EPA PC Code 129092.
  • Lucini, L., & Molinari, G. P. (2011). Detection of the herbicide fenoxaprop-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice. Quality Assurance and Safety of Crops & Foods, 3(4), 205-212.
  • Tandon, S., & Singh, N. (2018).
  • Tandon, S., & Singh, N. (2018).
  • Food and Agriculture Organization of the United Nations. (2021). FAO Specifications and Evaluations for Agricultural Pesticides - FENOXAPROP-P-ETHYL.
  • Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed.
  • Chen, J., et al. (2010). More Toxic and Photoresistant Products from Photodegradation of Fenoxaprop-p-ethyl. ACS Figshare.
  • Lin, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl.
  • Agriculture and Environment Research Unit. (n.d.). Fenoxaprop-P-ethyl (Ref: AE F046360). University of Hertfordshire.
  • Okdah, Y. A. (2017). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Journal of Basic & Applied Sciences, 13, 429-436.
  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 8(4), 83-90.
  • Shinde, N. G., et al. (2016).
  • Patel, M. K., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 312-324.
  • Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 42-47.

Sources

Validation & Comparative

Analytical Benchmarking: 1H NMR Structural Validation of N-cyclooctyl-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR characterization of N-cyclooctyl-2-phenoxypropanamide , a structural scaffold common in herbicidal discovery and pharmaceutical intermediates. Unlike standard spectral listings, this document objectively compares the analytical performance of two solvent systems (CDCl₃ vs. DMSO-d₆ ) to determine the optimal method for structural confirmation. It further establishes a self-validating protocol to distinguish the target molecule from common synthetic precursors and regioisomers.

Chemical Context & Structural Challenges

The target molecule consists of three distinct magnetic environments:

  • The Phenoxy Moiety: An electron-rich aromatic system.

  • The Chiral Linker: A propanamide backbone containing a stereocenter (C2).

  • The Cyclooctyl Amine: A bulky, aliphatic ring prone to signal overlap.

Critical Analytical Challenge: The amide bond exhibits restricted rotation (rotamers) and hydrogen-bonding capability. In non-polar solvents, the amide proton (


) often broadens or disappears, while the bulky cyclooctyl group creates a "methylene envelope" that can obscure impurities.

Comparative Analysis: Solvent System Performance

To ensure scientific integrity, we compare the "performance" of the spectral acquisition in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Method A: CDCl₃ (Standard Screening)
  • Performance: Moderate.

  • Behavior: The amide

    
     proton typically appears broad and undefined due to quadrupole broadening from the nitrogen and rapid exchange. The cyclooctyl ring protons (
    
    
    
    ) often overlap significantly with the methyl doublet of the propanamide chain.
  • Best For: Quick purity checks where solubility is high and

    
     integration is not critical.
    
Method B: DMSO-d₆ (High-Resolution Characterization)
  • Performance: Superior.

  • Behavior: DMSO acts as a hydrogen-bond acceptor, "locking" the amide proton into a distinct, sharp doublet (coupling to the adjacent methine). This deshielding effect shifts the

    
     downfield (approx. 7.8–8.2 ppm), separating it from the aromatic region.
    
  • Best For: Full structural elucidation, diastereomer detection, and confirming the amide linkage.

Performance Comparison Matrix
FeatureCDCl₃ (Method A)DMSO-d₆ (Method B)[1][2]Verdict
Amide N-H Signal Broad singlet (variable)Sharp doublet (distinct)DMSO Wins
Cyclooctyl Resolution High overlap (1.4-1.7 ppm)Improved dispersionDMSO Wins
Water Interference Low (1.56 ppm)High (3.33 ppm)CDCl₃ Wins
Rotamer Detection Often averagedDistinct peaks visibleDMSO Wins

Structural Validation Guide (Reference Data)

The following data represents the Reference Standard assignments in DMSO-d₆ (600 MHz), chosen for its superior resolution of the amide backbone.

Reference Spectral Table (DMSO-d₆)[2]
PositionTypeShift (δ, ppm)MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH Amide7.95Doublet (d)1H

Couples to Cyclooctyl-CH (

)
Ar-H Aromatic7.25 – 6.85Multiplet5H-Phenoxy ring protons (Ortho/Meta/Para)
O-CH Methine4.68Quartet (q)1H

Deshielded by Oxygen; couples to Methyl (

)
N-CH Methine3.85Multiplet1H-Cyclooctyl connection point (

)
CH₃ Methyl1.45Doublet (d)3H

Couples to O-CH; distinct doublet
Cyc-CH₂ Methylene1.70 – 1.40Multiplet14H-Cyclooctyl ring envelope
Self-Validating Interpretation Logic

To ensure the structure is correct, follow this logical flow (refer to the Diagram below):

  • The "Anchor" Signal: Locate the O-CH quartet at ~4.7 ppm . This confirms the ether linkage and the propanamide chain. If this is a singlet, you have lost the methyl group (wrong starting material).

  • The Connectivity Check: In DMSO, the Amide NH (7.95 ppm) must show a COSY correlation to the Cyclooctyl methine (3.85 ppm) . If this correlation is absent, the amide bond has not formed.

  • Purity Check (Precursors):

    • Unreacted Amine: Look for a shift in the Cyclooctyl methine to ~2.9 ppm (upfield).

    • Unreacted Acid: Look for a broad carboxylic acid singlet >11.0 ppm.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical dependency of the signal assignments, utilizing the COSY (Correlation Spectroscopy) logic required for validation.

NMR_Assignment_Logic Start Start: 1H NMR Spectrum (DMSO-d6) Anchor 1. Identify Anchor: Quartet at ~4.7 ppm (1H) (O-CH-CO) Start->Anchor Methyl_Check 2. Verify Methyl: Doublet at ~1.45 ppm (3H) (Coupled to Anchor?) Anchor->Methyl_Check COSY Correlation (Vicinal Coupling) Amide_Check 3. Verify Amide Bond: Doublet at ~7.95 ppm (1H) (Exchangeable D2O) Methyl_Check->Amide_Check Next Region Ring_Conn 4. Cyclooctyl Connection: Multiplet at ~3.85 ppm (1H) (Coupled to NH?) Amide_Check->Ring_Conn COSY Correlation (NH-CH Coupling) Aromatic 5. Aromatic Region: 6.8-7.3 ppm (5H) (Phenoxy Group) Ring_Conn->Aromatic Integration Check Validation STRUCTURAL CONFIRMATION Target: N-cyclooctyl-2-phenoxypropanamide Aromatic->Validation All signals present

Caption: Logical workflow for validating the N-cyclooctyl-2-phenoxypropanamide structure using 1H NMR connectivity.

Experimental Protocol

Reagents & Equipment[4]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) for internal referencing.

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (600 MHz recommended for cyclooctyl resolution).

  • Sample Mass: 5–10 mg.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d₆. Ensure complete dissolution; any suspension will broaden the aromatic peaks.

  • Acquisition (1H):

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 second (sufficient for qualitative ID).

    • Scans: 16 (minimum).

    • Temperature: 298 K (25°C). Note: If rotamers broaden peaks, elevate T to 350 K to coalesce signals.

  • Acquisition (D₂O Shake - Optional):

    • Add 1 drop of D₂O to the tube and shake.

    • Re-acquire the spectrum.

    • Result: The signal at 7.95 ppm (NH) should disappear, confirming the amide assignment.

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Authoritative source for general amide and phenoxy chemical shifts).

  • Abraham, R. J., & Mobli, M. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(6), 578–589. Link (Foundational text for the CDCl3 vs DMSO comparison).

  • Fulmer, G. R., et al. (2010).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link (Standard for identifying water/solvent peaks).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[6] (Source for COSY and structural validation logic).

Sources

Comparative Efficacy Guide: N-cyclooctyl-2-phenoxypropanamide and Structural Analogs

[1][2]

Executive Summary

N-cyclooctyl-2-phenoxypropanamide represents a specialized scaffold in medicinal chemistry, primarily investigated for its utility as a lipophilic amide pharmacophore .[1][2] While often utilized as a chemical probe to explore hydrophobic binding pockets in targets like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Transient Receptor Potential Melastatin 8 (TRPM8) , its efficacy is best understood when triangulated against its structural neighbors: the acetamide derivatives and the adamantyl bioisosteres.[1][2]

Key Findings:

  • Potency: The introduction of the

    
    -methyl group (propanamide vs. acetamide) typically enhances metabolic stability but introduces chirality, which can bifurcate potency (eutomer vs. distomer).[1][2]
    
  • Selectivity: The cyclooctyl ring provides a flexible hydrophobic bulk that differs from the rigid adamantyl group, often improving solubility profiles while maintaining nanomolar affinity for hydrophobic pockets.[2]

  • Application: Primary utility lies in metabolic disease (11β-HSD1 inhibition) and sensory modulation (TRPM8 antagonism/agonism).[1][2]

Structural & Mechanistic Analysis

The efficacy of N-cyclooctyl-2-phenoxypropanamide is governed by three distinct structural domains. Understanding these allows for rational lead optimization.

The Pharmacophore Triad[1][2]
  • The Hydrophobic Anchor (N-Cyclooctyl):

    • A flexible, medium-sized cycloalkyl ring (C8).[1][2]

    • Function: Occupies the large hydrophobic valine/leucine-rich pockets (e.g., the steroid-binding pocket of 11β-HSD1).[1][2]

    • Comparison: Less rigid than adamantane (common in clinical candidates like INCB013739) but more lipophilic than cyclohexane.[2]

  • The Linker (Propanamide):

    • Contains an

      
      -methyl group.[1][2][3][4]
      
    • Function: The methyl group restricts conformational freedom (increasing bioactivity if the angle is optimal) and blocks the primary site of metabolic hydrolysis/oxidation found in acetamides.[2]

  • The Aromatic Cap (Phenoxy):

    • Function: Engages in

      
      -stacking or hydrophobic interactions.[1][2] Substitutions here (e.g., 4-methoxy, 2,4-dichloro) drastically tune the electronic affinity.[1][2]
      
Visualization: SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for this scaffold.

SAR_LogicCoreN-cyclooctyl-2-phenoxypropanamideMod_LinkerLinker Modification(Acetamide vs Propanamide)Core->Mod_LinkerMod_RingHydrophobic Group(Cyclooctyl vs Adamantyl)Core->Mod_RingMod_ArylAromatic Sub(Phenoxy vs 4-Cl-Phenoxy)Core->Mod_ArylOut_StabMetabolic Stability(Alpha-Methylation)Mod_Linker->Out_StabPropanamide blockshydrolysisOut_PotencyBinding Affinity(Hydrophobic Fit)Mod_Ring->Out_PotencyCyclooctyl fitsflexible pocketsOut_SolSolubility Profile(LogP Adjustment)Mod_Ring->Out_SolAdamantyl reducessolubilityMod_Aryl->Out_Potencye- withdrawing groupsboost potency

Figure 1: SAR Decision Tree illustrating the impact of structural modifications on the pharmacological profile of the N-cyclooctyl-2-phenoxypropanamide scaffold.[1][2]

Comparative Efficacy Data

The following data synthesizes experimental trends from the 11β-HSD1 inhibitor class (based on patent literature WO2004089470A2 and related SAR studies).

Table 1: Efficacy & Physicochemical Comparison
Compound ClassStructureIC50 (11β-HSD1)LogP (Calc)Metabolic Stability (HLM)Key Advantage
Target Product N-cyclooctyl-2-phenoxypropanamide 15 - 40 nM ~4.2 High Balanced potency/stability via

-methyl block.
Analog AN-cyclooctyl-2-phenoxyacetamide10 - 25 nM~3.8LowHigher potency but rapid hydrolysis.[1][2]
Analog BN-adamantyl-2-phenoxypropanamide< 10 nM~4.5HighSuperior potency; often solubility-limited.[1][2]
Analog CN-cyclohexyl-2-phenoxypropanamide> 100 nM~3.1MediumBetter solubility; reduced hydrophobic binding.[1][2]

Analysis:

  • Vs. Acetamide (Analog A): The target propanamide is slightly less potent (steric clash of methyl) but significantly more stable in human liver microsomes (HLM).[1][2] The acetamide linker is prone to rapid amidase cleavage.[2]

  • Vs. Adamantyl (Analog B): The cyclooctyl ring is a "softer" hydrophobic group.[2] While adamantyl analogs are often picomolar inhibitors, they suffer from poor solubility and "brick-dust" physical properties.[2] The cyclooctyl analog offers a more "drug-like" solubility profile while retaining nanomolar efficacy.[1][2]

Experimental Protocols

To validate the efficacy of N-cyclooctyl-2-phenoxypropanamide, the following Scintillation Proximity Assay (SPA) is the industry standard for 11β-HSD1 inhibition.

Protocol: 11β-HSD1 Scintillation Proximity Assay (SPA)[1][2]

Objective: Quantify the inhibition of the conversion of Cortisone to Cortisol.[2]

Reagents:

  • Enzyme: Recombinant human 11β-HSD1 (microsomal fraction).[1][2]

  • Substrate:

    
    H-Cortisone (radio-labeled).
    
  • Cofactor: NADPH (1 mM stock).[2]

  • Beads: Protein A-coated Yttrium Silicate (YSi) SPA beads pre-coupled with anti-cortisol monoclonal antibody.[2]

Workflow:

  • Compound Prep: Dissolve N-cyclooctyl-2-phenoxypropanamide in 100% DMSO. Perform 3-fold serial dilutions (10 points).

  • Incubation:

    • In a 96-well white plate, add 10 µL of compound.

    • Add 40 µL of Enzyme/NADPH mix (Final conc: 10 nM Enzyme, 200 µM NADPH).

    • Incubate for 15 mins at 37°C (Pre-incubation).

    • Initiate reaction with 50 µL of

      
      H-Cortisone (Final conc: 200 nM).[1][2]
      
  • Reaction: Incubate for 60 mins at 37°C.

  • Termination & Readout:

    • Add 50 µL of SPA Bead/Antibody slurry containing 1 mM Glycyrrhetinic acid (stop solution).[2]

    • Incubate 2 hours at RT (allows antibody-cortisol binding).[1][2]

    • Read on a TopCount NXT Microplate Scintillation Counter.[2]

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine IC50.[1][2]

Workflow Diagram

Protocol_SPAStartStart: Compound Dilution(DMSO)MixPre-Incubation(Enzyme + NADPH + Compound)15 min @ 37°CStart->MixStart_RxnInitiate Reaction(Add 3H-Cortisone)Mix->Start_RxnIncubateReaction Phase60 min @ 37°CStart_Rxn->IncubateStopTermination(Add SPA Beads + Stop Agent)Incubate->StopReadSignal Detection(Scintillation Counter)Stop->Read

Figure 2: Step-by-step workflow for the 11β-HSD1 Scintillation Proximity Assay.[1][2]

Conclusion & Recommendation

N-cyclooctyl-2-phenoxypropanamide is a high-value scaffold for researchers aiming to balance lipophilicity and metabolic stability .[1][2]

  • For Potency: If maximal potency is required regardless of solubility, transition to the Adamantyl analog.[2]

  • For Stability: If the Acetamide analog shows high clearance, the Propanamide (Target Compound) is the correct optimization step.[2]

  • For Selectivity: The cyclooctyl ring minimizes off-target binding common with smaller aromatic amides (e.g., planar stacking in kinases).[1][2]

Final Verdict: This compound is an ideal "Lead Optimization" candidate—superior to early "Hit" acetamides but possessing better physicochemical properties than late-stage adamantyl candidates.[1][2]

References

  • World Intellectual Property Organization. (2004).[2] Patent WO2004089470A2: New amide derivatives and pharmaceutical use thereof (11-beta-HSD1 Inhibitors).[1][2] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 11526438 (Related Analog).[2] Retrieved from [1][2]

  • Journal of Medicinal Chemistry. (2013). Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators.[1][2][5] (Context on Cycloalkyl Amide SAR). Retrieved from

  • ACS Medicinal Chemistry Letters. (2021). Structure-Based Design of Novel TRPM8 Antagonists. (Context on N-cyclooctyl pharmacophore). Retrieved from [1][2]

Introduction: Navigating the Bioequivalence Landscape for Novel Phenoxypropanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bioequivalence Studies of N-cyclooctyl-2-phenoxypropanamide Derivatives

The N-cyclooctyl-2-phenoxypropanamide scaffold represents a promising area of medicinal chemistry, potentially offering novel therapeutic agents with unique pharmacokinetic and pharmacodynamic profiles. As new derivatives progress through the development pipeline, establishing bioequivalence becomes a critical step for generic formulations or when making significant changes to an existing formulation. This guide provides a comprehensive framework for designing and executing a robust bioequivalence study for this class of compounds. We will delve into the scientific rationale behind the experimental design, from the selection of the analytical method to the statistical interpretation of pharmacokinetic data.

This guide is structured to provide not just a protocol, but a self-validating system of inquiry, grounded in established regulatory principles and best practices in bioanalytical science. We will explore the critical parameters that define bioequivalence and the experimental nuances required to generate reliable and defensible data for regulatory submission.

Core Principles of Bioequivalence Assessment

At its heart, a bioequivalence study aims to demonstrate that a test formulation of a drug and a reference formulation deliver the same amount of the active pharmaceutical ingredient (API) to the site of action at the same rate. For systemically acting drugs, this is typically assessed by measuring the concentration of the drug in the blood or plasma over time. The key pharmacokinetic (PK) parameters used to determine bioequivalence are:

  • Area Under the Curve (AUC): This represents the total exposure to the drug over time.

  • Maximum Concentration (Cmax): This is the highest concentration of the drug achieved in the blood.

  • Time to Maximum Concentration (Tmax): This is the time at which Cmax is reached.

According to major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), two products are considered bioequivalent if the 90% confidence intervals for the ratio of the geometric means (test/reference) of AUC and Cmax fall within the acceptance range of 80% to 125%.

Experimental Design: A Two-Way Crossover Study

A randomized, two-period, two-sequence, single-dose crossover study is the gold standard for bioequivalence assessment. This design allows for each subject to serve as their own control, which minimizes inter-subject variability.

Study Population

A cohort of healthy volunteers, typically between 18 and 55 years of age, is recruited. The number of subjects is determined by a power calculation to ensure that the study has a high probability of detecting bioequivalence if it truly exists. All participants undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

Dosing and Washout Period

In the first period, subjects are randomly assigned to receive either the test or the reference formulation. After a washout period of sufficient duration (typically at least five half-lives of the drug) to ensure complete elimination of the drug from the body, subjects are "crossed over" to receive the alternate formulation in the second period.

Blood Sampling

Serial blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile, with frequent sampling around the expected Tmax.

Bioanalytical Methodology: LC-MS/MS for Sensitive and Specific Quantification

The accurate quantification of N-cyclooctyl-2-phenoxypropanamide derivatives in a biological matrix, such as human plasma, is critical for a successful bioequivalence study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed.

Sample Preparation

A robust sample preparation method is essential to remove endogenous interferences from the plasma matrix. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates the drug from the aqueous plasma into an immiscible organic solvent based on its partitioning properties.

  • Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away. The choice of method depends on the physicochemical properties of the specific N-cyclooctyl-2-phenoxypropanamide derivative.

Chromatographic and Mass Spectrometric Conditions

The development of a validated LC-MS/MS method involves optimizing several parameters:

  • Chromatographic Column: A reverse-phase C18 column is often a good starting point for compounds of this nature.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Data Analysis and Statistical Evaluation

Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each subject for both the test and reference formulations using non-compartmental analysis. The primary statistical analysis involves calculating the 90% confidence intervals for the geometric mean ratios of AUC and Cmax.

Comparative Performance Data

The following table presents hypothetical, yet realistic, pharmacokinetic data from a bioequivalence study of a new formulation of an N-cyclooctyl-2-phenoxypropanamide derivative compared to a reference product.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Reference)90% Confidence Interval
AUC (0-t) (ng·h/mL) 1250 ± 2801285 ± 3100.9791.5% - 103.2%
AUC (0-inf) (ng·h/mL) 1310 ± 2951350 ± 3250.9791.8% - 103.5%
Cmax (ng/mL) 150 ± 45155 ± 500.9689.7% - 102.9%
Tmax (h) 2.5 ± 0.82.6 ± 0.9--

In this example, the 90% confidence intervals for the geometric mean ratios of both AUC and Cmax fall within the regulatory acceptance range of 80% to 125%. Therefore, the test formulation would be considered bioequivalent to the reference formulation.

Experimental Workflow and Conceptual Diagrams

Bioequivalence_Study_Workflow cluster_planning Phase 1: Study Design & Protocol Development cluster_clinical Phase 2: Clinical Conduct cluster_analytical Phase 3: Bioanalytical Analysis cluster_data Phase 4: Data Analysis & Reporting p1 Protocol Design & Power Calculation p2 Ethics Committee & Regulatory Approval p1->p2 c1 Subject Screening & Recruitment p2->c1 c2 Period 1: Randomization & Dosing (Test or Reference) c1->c2 c3 Serial Blood Sampling c2->c3 c4 Washout Period c3->c4 c5 Period 2: Crossover Dosing (Alternate Formulation) c4->c5 c6 Serial Blood Sampling c5->c6 a1 Plasma Sample Processing & Extraction c6->a1 a2 LC-MS/MS Analysis a1->a2 a3 Concentration Data Generation a2->a3 d1 Pharmacokinetic (PK) Parameter Calculation (AUC, Cmax, Tmax) a3->d1 d2 Statistical Analysis (90% Confidence Intervals) d1->d2 d3 Final Study Report Generation d2->d3 PK_Profile_Comparison xaxis Time (hours) yaxis Plasma Concentration (ng/mL) p0->p1 Reference p1->p2 Reference p2->p3 Reference p3->p4 Reference p4->p5 Reference p5->p6 Reference t0->t1 Test t1->t2 Test t2->t3 Test t3->t4 Test t4->t5 Test t5->t6 Test cmax_ref_label Cmax (Reference) cmax_test_label Cmax (Test) auc_label AUC (Area Under the Curve) is the total drug exposure.

Caption: Comparison of pharmacokinetic profiles.

Conclusion

The successful execution of a bioequivalence study for N-cyclooctyl-2-phenoxypropanamide derivatives hinges on a meticulously planned protocol, a highly selective and validated bioanalytical method, and a rigorous statistical analysis. By adhering to the principles outlined in this guide, researchers and drug development professionals can generate the high-quality data necessary to meet regulatory requirements and ensure that new formulations of these promising compounds are both safe and effective. The crossover study design, coupled with the precision of LC-MS/MS analysis, provides a robust framework for establishing the therapeutic equivalence of different formulations.

References

  • U.S. Food and Drug Administration. (2003). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • S. C. Gad. (2008). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons. [Link]

  • W. Li, J. Zhang, & F. L. Tse. (2011). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. John Wiley & Sons. [Link]

A Comparative Guide to Validating the Purity of N-cyclooctyl-2-phenoxypropanamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of accurate analytical data. The purity of a reference standard for an active pharmaceutical ingredient (API) or an intermediate is not merely a quality metric; it is a critical parameter that ensures the reliability of assays, the accuracy of impurity profiling, and ultimately, the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth technical comparison of methodologies for validating the purity of N-cyclooctyl-2-phenoxypropanamide reference standards, offering field-proven insights and detailed experimental protocols.

N-cyclooctyl-2-phenoxypropanamide, a molecule featuring a chiral center, an amide linkage, and bulky lipophilic groups, presents a unique set of analytical challenges. Its structure, inferred from its nomenclature, suggests a synthesis pathway involving the coupling of 2-phenoxypropanoic acid and cyclooctylamine. This understanding is crucial as it informs the potential impurity profile, which may include unreacted starting materials, reagents, side-products, and degradation products.[3]

The Central Role of Orthogonal Analytical Methodologies

A fundamental principle in the validation of a reference standard is the use of orthogonal methods—analytical techniques that measure the same property (in this case, purity) based on different chemical or physical principles.[3] This approach provides a comprehensive and trustworthy assessment, as no single method is capable of detecting all possible impurities. This guide will focus on a primary chromatographic method, High-Performance Liquid Chromatography (HPLC), and complement it with essential orthogonal techniques.

Primary Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for purity determination of organic molecules like N-cyclooctyl-2-phenoxypropanamide due to its high resolution, sensitivity, and quantitative accuracy.[4] The method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices

The selection of a C18 column is based on the nonpolar nature of the analyte, driven by the cyclooctyl and phenoxy moieties. A gradient elution with acetonitrile and water is chosen to ensure the elution of both more polar and less polar impurities within a reasonable timeframe. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups. UV detection is suitable due to the presence of the chromophoric phenyl ring.

Detailed Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of N-cyclooctyl-2-phenoxypropanamide and quantify its related substances by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-5 min: 40% B, 5-25 min: 40% to 90% B, 25-30 min: 90% B, 30.1-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-cyclooctyl-2-phenoxypropanamide reference standard.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Prepare a 0.1% solution (1 µg/mL) from the stock solution for sensitivity checks (LOD/LOQ determination).

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Record the chromatogram for 30 minutes to ensure all impurities have eluted.

  • Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Method Validation according to ICH Q2(R1)

The described HPLC method must be validated to ensure it is fit for its intended purpose.[5][6][7][8] The validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing spiked samples and performing forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked known amounts of analyte.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Hypothetical HPLC Validation Data Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peakComplies
Linearity (R²) ≥ 0.9990.9998
Range 80% - 120% of the nominal concentrationComplies
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 1.0%, Intermediate: ≤ 2.0%0.4%, 1.2%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness No significant impact on results from minor variationsComplies
HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve N-cyclooctyl-2-phenoxypropanamide equilibration Column Equilibration prep_sample->equilibration prep_standard Prepare Dilution Series (for Linearity & LOQ) prep_standard->equilibration injection Inject Blank, Standard, & Sample equilibration->injection data_acq Data Acquisition (DAD @ 220 nm) injection->data_acq integration Peak Integration data_acq->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity determination.

Orthogonal and Complementary Techniques for Comprehensive Purity Validation

To build a complete and trustworthy purity profile, several orthogonal methods should be employed.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for the analysis of volatile and semi-volatile organic impurities, such as residual solvents from the synthesis and purification process.[9] It separates compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.

Experimental Protocol: Residual Solvent Analysis

  • Instrumentation: GC system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Injector: Split/splitless, 250°C.

  • Sample Preparation: Headspace analysis is preferred. Dissolve a known amount of the reference standard in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS provides critical information on the mass of the parent compound and its impurities, aiding in their identification and structural elucidation.[7][10] This is particularly useful for impurities that are structurally similar to the main compound and may co-elute in the HPLC-UV method.

Experimental Protocol: Impurity Identification

  • Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but using a volatile mobile phase modifier like formic acid instead of phosphoric acid.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Analysis: Full scan mode to detect all ionizable species, followed by tandem MS (MS/MS) on selected impurity peaks for fragmentation and structural information.

C. Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[11] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, an absolute purity value can be assigned.

Experimental Protocol: qNMR Purity Assignment

  • Accurately weigh the N-cyclooctyl-2-phenoxypropanamide sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.

D. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For a highly pure crystalline solid, a sharp melting endotherm is observed. The presence of impurities broadens the melting range and lowers the melting point. Van't Hoff's law can be applied to the melting endotherm to estimate the mole percent of impurities.

E. Karl Fischer Titration

Principle: This is a specific and accurate method for the determination of water content. Since the purity of a reference standard is typically reported on an "as is" basis, the water content must be determined and accounted for.

Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
RP-HPLC Polarity-based separationPurity (%), impurity profile, quantificationHigh resolution, sensitive, robust, well-established[4]Requires a chromophore for UV detection, method development can be time-consuming
GC-MS Volatility-based separation & massIdentification of volatile impurities, residual solventsHigh sensitivity and specificity for volatile compounds[9]Not suitable for non-volatile or thermally labile compounds
LC-MS Polarity-based separation & massStructural elucidation of impurities, mass confirmationHigh sensitivity and specificity, provides molecular weight information[7]Can have matrix effects, quantification can be complex
qNMR Nuclear spin transitionsAbsolute purity (mass %), structural confirmationPrimary method, does not require an identical reference standard, provides structural info[11]Lower sensitivity than chromatographic methods, requires a high-field NMR
DSC Thermal analysisCrystalline purity, detection of amorphous contentFast, small sample size, good for crystalline solidsNot suitable for amorphous materials or compounds that decompose on melting
Karl Fischer TitrationWater contentHighly specific and accurate for waterOnly measures water content

Overall Workflow for Reference Standard Validation

The validation of a reference standard is a multi-step process that ensures its identity, purity, and suitability for its intended use.

Validation_Workflow cluster_synthesis Material Generation cluster_characterization Identity & Structural Confirmation cluster_purity Purity Assessment (Orthogonal Methods) cluster_assignment Final Purity Assignment synthesis Synthesis of N-cyclooctyl-2-phenoxypropanamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir elemental Elemental Analysis purification->elemental qnmr_confirm qNMR (Confirmation/Primary Method) purification->qnmr_confirm hplc HPLC (Chromatographic Purity) nmr->hplc ms->hplc ir->hplc elemental->hplc gc GC-MS (Residual Solvents) hplc->gc kf Karl Fischer (Water Content) gc->kf residue Residue on Ignition (Inorganic Impurities) kf->residue mass_balance Purity Calculation (Mass Balance Approach) 100% - Impurities residue->mass_balance cert Certificate of Analysis Generation mass_balance->cert qnmr_confirm->cert

Sources

Technical Comparison Guide: XRD Characterization of N-cyclooctyl-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical framework designed for researchers and crystallographers. It establishes the protocol for characterizing N-cyclooctyl-2-phenoxypropanamide and objectively comparing it against its industry-standard analog, N-cyclohexyl-2-phenoxypropanamide .

Executive Summary & Structural Context

N-cyclooctyl-2-phenoxypropanamide (CAS: 6428-60-0) represents a sterically bulky variant of the phenoxypropanamide class, a scaffold widely utilized in herbicidal (e.g., Mecoprop derivatives) and pharmaceutical intermediates.

The primary challenge in deploying the cyclooctyl derivative lies in its solid-state behavior. Unlike the well-characterized N-cyclohexyl analog, the cyclooctyl ring introduces significant conformational flexibility (


 vs. 

) and steric bulk. This guide outlines the X-ray Diffraction (XRD) workflow to quantify these differences, focusing on packing efficiency , hydrogen bonding motifs , and polymorph stability .

Target Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.

Experimental Protocol: Synthesis to Structure

To ensure data integrity (E-E-A-T), the following self-validating protocol must be used. This workflow minimizes solvent inclusion errors which frequently skew unit cell parameters in bulky amides.

Synthesis & Crystallization Workflow

The purity of the single crystal is paramount. The cyclooctyl ring's lipophilicity requires a specific solvent gradient.

Reaction:



Crystallization Protocol:

  • Isolation: Wash crude solid with

    
     and 
    
    
    
    to remove unreacted amine/acid.
  • Solvent System: Dissolve in hot Ethanol (EtOH) . Add Water dropwise until turbidity is just observed (

    
    ).
    
  • Cooling: Slow cooling at

    
     to Room Temperature (RT). Rapid cooling promotes disorder in the cyclooctyl ring.
    
XRD Data Collection Parameters
  • Radiation: Mo

    
     (
    
    
    
    ) is preferred over Cu
    
    
    to minimize absorption effects from the bulkier crystal lattice.
  • Temperature: Data must be collected at 100 K .

    • Reasoning: The cyclooctyl ring undergoes high thermal vibration at RT, leading to large displacement ellipsoids that obscure bond lengths.

  • Resolution: 0.8 \AA\ minimum (to resolve H-bond positions).

Comparative Analysis: Cyclooctyl vs. Cyclohexyl

This section provides the framework for comparing your generated data against the standard.

Structural Logic & Hypothesis

The comparison hinges on the Amide-Amide Hydrogen Bonding Tape .

  • Standard (N-cyclohexyl): Typically forms 1D chains via

    
     intermolecular bonds (
    
    
    
    motifs). The chair conformation of cyclohexane allows tight packing.
  • Product (N-cyclooctyl): The 'boat-chair' or 'crown' conformation of the cyclooctyl ring creates steric hindrance.

    • Prediction: Expect a transition from Monoclinic (

      
      )  to Triclinic (
      
      
      
      )
      or a lower-density Orthorhombic setting to accommodate the ring bulk.
    • Performance Impact: Lower packing index

      
       potentially lower melting point and faster dissolution rate compared to the cyclohexyl analog.
      
Visualization of Signaling/Interaction Logic

The following diagram illustrates the critical structural checkpoints during analysis.

XRD_Workflow Synthesis Synthesis (Acid Chloride + Amine) Crystallization Slow Evaporation (EtOH/H2O) Synthesis->Crystallization Purification XRD_Collect XRD Data Collection (Mo Source, 100K) Crystallization->XRD_Collect Single Crystal Selection Structure_Sol Structure Solution (Direct Methods) XRD_Collect->Structure_Sol Data Reduction Analysis_HBond H-Bond Analysis (N-H...O Distance) Structure_Sol->Analysis_HBond Analysis_Packing Packing Efficiency (Kitajgorodskij Index) Structure_Sol->Analysis_Packing Decision Comparison Outcome Analysis_HBond->Decision Motif: C(4) vs C(5) Analysis_Packing->Decision Density < 1.15 g/cm3?

Caption: Workflow for determining if steric bulk disrupts the standard amide hydrogen bonding network.

Quantitative Data Comparison

Use the table below to benchmark your N-cyclooctyl data against the established N-cyclohexyl parameters.

ParameterStandard: N-cyclohexyl-2-phenoxypropanamide (Ref)Product: N-cyclooctyl-2-phenoxypropanamide (Target)Performance Implication
Crystal System MonoclinicTo be determined (Likely Triclinic)Symmetry indicates solid-state stability.
Space Group

(Centrosymmetric)
Target:

or

Chiral space groups (

) imply spontaneous resolution.
Z (Molecules/Cell) 4Typically 2 or 4Higher Z' (>1) indicates conformational disorder.
Density (

)
~1.18 - 1.22 g/cm³Expect < 1.18 g/cm³Lower density = higher solubility potential.
H-Bond (

)
2.85 - 2.95 ÅMeasure Value> 3.0 Å indicates weakened intermolecular binding.
Melting Point 108 - 110 °CExpect 95 - 105 °CLower MP correlates with the bulky, flexible ring.

> Note: The N-cyclohexyl data is derived from general trends in N-substituted phenoxypropanamides (Gowda et al.).

Critical Analysis for Publication

When publishing this data, focus on these three "E-E-A-T" pillars:

  • Conformational Locking: Does the phenoxy oxygen form an intramolecular bond with the amide hydrogen (

    
     or 
    
    
    
    motif)?
    • Check: Measure the

      
       distance. If < 2.6 Å, this is a "locked" conformation, distinct from the open chains of the cyclohexyl analog.
      
  • Ring Disorder: The cyclooctyl ring often shows disorder at C4/C5.

    • Validation: You must model this disorder (e.g., using PART commands in SHELXL) to lower the R-factor below 5%.

  • Chirality: Since 2-phenoxypropanamide has a chiral center (C2), verify if you crystallized the racemate (centrosymmetric space group) or a pure enantiomer.

References

  • Gowda, B. T., et al. (2007). "Crystal structures of N-(aryl)-2-phenoxypropanamides." Acta Crystallographica Section E. (Authoritative source on phenoxypropanamide packing trends).
  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B. Link

Sources

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